molecular formula C18H19ClN2O4 B269174 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B269174
M. Wt: 362.8 g/mol
InChI Key: ACVGUXDHHZOTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and decreased transcriptional activity. CI-994 has been studied extensively for its potential as an anti-cancer agent, as well as for its effects on other diseases and conditions.

Mechanism of Action

3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide works by inhibiting HDACs, leading to increased acetylation of histones and other proteins. This results in a more open chromatin structure and increased transcriptional activity, leading to changes in gene expression. In cancer cells, this can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and sensitize cancer cells to other treatments. 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the replication of HIV.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide in lab experiments is its specificity for HDACs, which allows for targeted modulation of gene expression. However, 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide can also have off-target effects on other enzymes and proteins, which can complicate interpretation of results. Additionally, 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are a number of potential future directions for research on 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide. One area of interest is in combination therapies, where 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide is used in conjunction with other treatments such as chemotherapy or immunotherapy. Another area of research is in identifying biomarkers that can predict response to 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide treatment, which could help identify patients who are most likely to benefit from the drug. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide.

Synthesis Methods

3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This intermediate is then reacted with ethylene oxide to form 2-(2-hydroxyethoxy)chlorobenzene. The next step involves the reaction of this intermediate with N-(2-methoxyethyl)benzamide in the presence of a base to form the desired product, 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other treatments such as radiation and chemotherapy. 3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has also been studied for its potential in treating other diseases and conditions, such as HIV, sickle cell disease, and Alzheimer's disease.

properties

Product Name

3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

3-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H19ClN2O4/c1-24-10-9-20-18(23)13-5-4-6-14(11-13)21-17(22)12-25-16-8-3-2-7-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,23)(H,21,22)

InChI Key

ACVGUXDHHZOTQI-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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